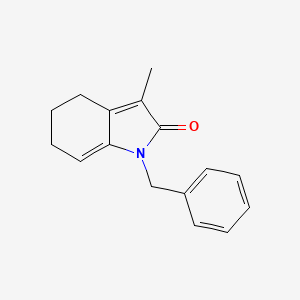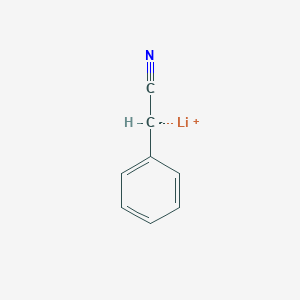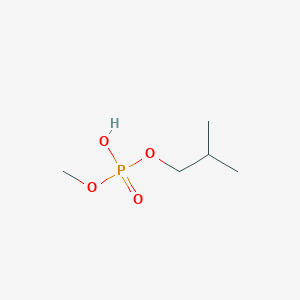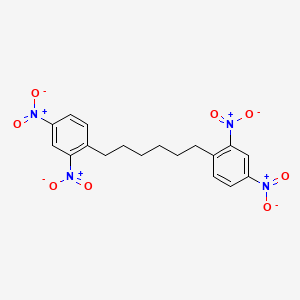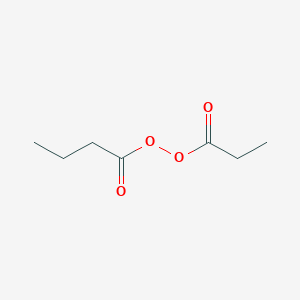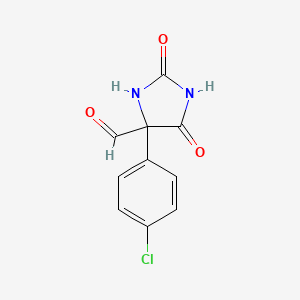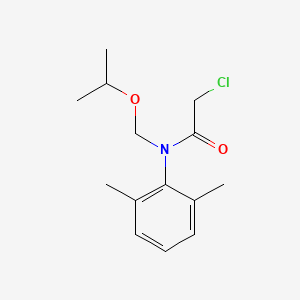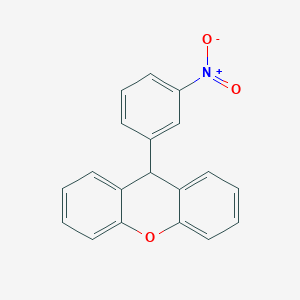
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C13H20O8 It is a derivative of oxane, featuring acetoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule. One common method is the reaction of 6-methoxyoxan-2-yl)methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3 and 4 .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents used for the oxidation of methoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxy-6-methoxyoxan-2-yl)methyl alcohol and acetic acid.
Oxidation: Produces 3,4-diacetyloxy-6-oxooxan-2-yl)methyl acetate.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
Its structure mimics certain natural carbohydrates, making it useful in biochemical assays and research .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may serve as prodrugs that release active metabolites upon hydrolysis in the body .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its acetoxy groups make it a valuable precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. Upon hydrolysis, it releases acetic acid and the corresponding alcohol, which can participate in various biochemical pathways. The acetoxy groups may also interact with enzymes, inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside: Similar in structure but contains an acetamido group instead of a methoxy group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxy group and is used in similar applications.
Uniqueness
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
6087-41-8 |
|---|---|
Molecular Formula |
C13H20O8 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-11-13(20-9(3)16)10(19-8(2)15)5-12(17-4)21-11/h10-13H,5-6H2,1-4H3 |
InChI Key |
JTQYAWBAXLZBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


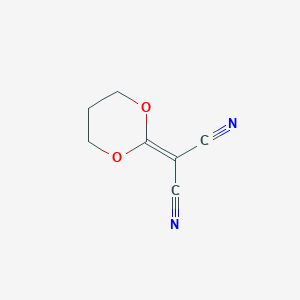
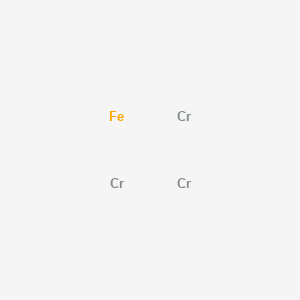
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

